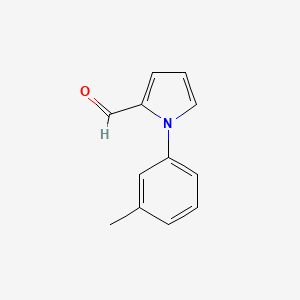

1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-4-2-5-11(8-10)13-7-3-6-12(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALCOJSRRRTXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378224 | |

| Record name | 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-35-5 | |

| Record name | 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Arylpyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. When substituted with an aryl group at the nitrogen atom and a reactive carbaldehyde at the 2-position, as in 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, the resulting molecule becomes a versatile building block for the synthesis of more complex heterocyclic systems with a wide array of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[3]

This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, spectroscopic signature, and potential applications in drug discovery and development.

Physicochemical and Structural Properties

| Property | Value |

| CAS Number | 86454-35-5 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Canonical SMILES | CC1=CC=CC(=C1)N2C=CC=C2C=O |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the N-arylpyrrole core, followed by formylation at the C2 position.

Step 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[4][5] This reaction proceeds by the condensation of the amine with the dicarbonyl compound to form a di-imine intermediate, which then undergoes cyclization and dehydration to yield the pyrrole ring.[6]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in glacial acetic acid, add 3-methylaniline (m-toluidine) (1.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(3-methylphenyl)-1H-pyrrole can be purified by column chromatography on silica gel.

Caption: Paal-Knorr synthesis of the N-arylpyrrole core.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic iminium salt then attacks the electron-rich pyrrole ring, predominantly at the C2 position, to introduce the formyl group.[10]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool DMF (3.0 equivalents) to 0°C. Add POCl₃ (1.2 equivalents) dropwise, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve the 1-(3-methylphenyl)-1H-pyrrole (1.0 equivalent) from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the starting material.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Caption: Vilsmeier-Haack formylation of the N-arylpyrrole.

Spectroscopic Characterization

| Spectroscopic Data | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |

| ¹H NMR | ~9.5-9.6 ppm (s, 1H) | Aldehyde proton (-CHO) |

| ~7.1-7.5 ppm (m, 4H) | 3-methylphenyl protons | |

| ~7.0-7.2 ppm (m, 1H) | Pyrrole H5 | |

| ~6.9-7.0 ppm (m, 1H) | Pyrrole H3 | |

| ~6.3-6.4 ppm (m, 1H) | Pyrrole H4 | |

| ~2.4 ppm (s, 3H) | Methyl protons (-CH₃) | |

| ¹³C NMR | ~179-180 ppm | Aldehyde carbonyl carbon (C=O) |

| ~139-140 ppm | Aromatic quaternary carbons | |

| ~125-133 ppm | Aromatic and pyrrole CH carbons | |

| ~110-112 ppm | Pyrrole CH carbons | |

| ~21-22 ppm | Methyl carbon (-CH₃) | |

| IR Spectroscopy | ~1660-1680 cm⁻¹ | C=O stretch (aldehyde) |

| ~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹ | C-H stretch (aldehyde) | |

| ~1500-1600 cm⁻¹ | C=C stretch (aromatic and pyrrole) | |

| ~3100-3150 cm⁻¹ | C-H stretch (aromatic and pyrrole) | |

| Mass Spectrometry | m/z = 185 [M]⁺ | Molecular ion |

| m/z = 184 [M-H]⁺ | Loss of a hydrogen atom | |

| m/z = 156 [M-CHO]⁺ | Loss of the formyl group |

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Selective reduction to the primary alcohol, [1-(3-methylphenyl)-1H-pyrrol-2-yl]methanol, can be achieved with mild reducing agents such as sodium borohydride.

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. It is also a suitable substrate for Wittig reactions to form alkenes and Knoevenagel condensations with active methylene compounds.[14]

-

Cycloaddition Reactions: The pyrrole ring system can participate in cycloaddition reactions, offering a pathway to more complex, fused heterocyclic systems.[15]

Applications in Drug Discovery and Medicinal Chemistry

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in the design of novel therapeutic agents. The ability to easily modify the aldehyde group allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated for a range of biological activities:

-

Antitubercular Agents: Pyrrole-2-carboxamides, synthesized from the corresponding aldehydes, have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting the essential protein MmpL3.[16]

-

Anticancer Agents: The pyrrole core has been incorporated into compounds with significant cytotoxicity against various cancer cell lines.[17]

-

Antibacterial and Antifungal Agents: The inherent antimicrobial properties of the pyrrole nucleus can be enhanced through strategic substitution, leading to the development of new classes of antibiotics and antifungals.[14]

The 3-methylphenyl substituent provides a site for further modification to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through well-established and reliable methodologies like the Paal-Knorr synthesis and Vilsmeier-Haack formylation. The predictable spectroscopic signature and versatile reactivity of its aldehyde group make it an ideal starting material for the construction of diverse molecular libraries aimed at the discovery of novel bioactive compounds. As the demand for new therapeutics continues to grow, the utility of such versatile building blocks in drug discovery programs is poised to expand.

References

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

ResearchGate. Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

- Synfacts. Asymmetric Paal–Knorr Pyrrole Synthesis. 2017;13(04): 0356.

- Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.

- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

- MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023.

- National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023.

- The Open Medicinal Chemistry Journal. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. 2018.

- PubMed Central. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Org. Lett. 2012.

-

Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. Available at: [Link]

- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv

-

Cheméo. 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

- MDPI. Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules. 2000.

- Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. 2017.

- Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds.

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

-

RACO. An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Available at: [Link]

- PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. J Med Chem. 2021.

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Buy 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]

- 15. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

physicochemical properties of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Section 1: Introduction

This compound is a heteroaromatic aldehyde of increasing interest within synthetic and medicinal chemistry. As a functionalized pyrrole, it serves as a versatile building block for the synthesis of more complex molecular architectures, including potential pharmacophores and materials with unique electronic properties.[1] A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization, enabling researchers to predict its behavior in various chemical environments, design robust synthetic routes, and develop suitable formulations.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. We will delve into its structural features, lipophilicity, solubility, and spectroscopic profile. Furthermore, this document offers detailed, field-proven experimental protocols for the determination of key parameters, grounding theoretical knowledge in practical application. The insights herein are designed to empower researchers to accelerate their discovery and development programs by anticipating the handling, reactivity, and pharmacokinetic implications of this compound.

Section 2: Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an achiral molecule featuring a central five-membered aromatic pyrrole ring. This ring is substituted at the nitrogen atom (position 1) with a 3-methylphenyl (m-tolyl) group and at position 2 with a carbaldehyde functional group.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 86454-35-5 | [2][3] |

| Molecular Formula | C₁₂H₁₁NO | [2][3] |

| Molecular Weight | 185.22 g/mol | [2] |

| Canonical SMILES | CC1=CC=CC(=C1)N2C=CC=C2C=O | - |

| Form | Liquid | [3] |

Section 3: Core Physicochemical Properties

The behavior of a compound in both biological and chemical systems is largely dictated by its physicochemical properties. For drug development professionals, parameters like lipophilicity and solubility are critical predictors of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[4] It influences solubility, membrane permeability, plasma protein binding, and overall distribution within the body.[4] The partition coefficient (P), expressed as its base-10 logarithm (LogP), is the standard measure of lipophilicity.[5]

The experimentally derived LogP value for this compound is 3.20 .[3] A positive LogP value indicates a preference for the lipid phase over the aqueous phase.[6] With a value of 3.20, this compound is classified as lipophilic, suggesting it is more likely to partition into lipid membranes than remain in aqueous environments like blood serum. This has significant implications for its potential as a therapeutic agent, influencing its ability to cross the blood-brain barrier and its potential for metabolic clearance.

Experimental Protocol: LogP Determination via Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination, providing a direct measure of the compound's partitioning behavior.[7]

Causality Behind Experimental Choices:

-

Solvent System: n-Octanol and water are used because n-octanol is widely accepted as a surrogate for biological lipid membranes.

-

Pre-saturation: The two solvents are pre-saturated with each other to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results.

-

Equilibration: Vigorous shaking followed by a resting period ensures that the partitioning of the analyte between the two phases reaches a thermodynamic equilibrium, which is essential for a true LogP value.

-

Analysis: HPLC is chosen for its high sensitivity and ability to accurately quantify the analyte in each phase, which is crucial for compounds with high or low LogP values where the concentration in one phase may be very low.[7]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a sufficient quantity of n-octanol and purified water (or a suitable buffer like PBS, pH 7.4, for LogD determination). Mix equal volumes of n-octanol and water in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate for at least 24 hours. These are your pre-saturated solvents.

-

Stock Solution: Prepare a stock solution of this compound in pre-saturated n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel (e.g., a glass vial), combine 5 mL of pre-saturated n-octanol and 5 mL of pre-saturated water. Add a small, precisely known volume of the stock solution to the n-octanol layer.

-

Equilibration: Seal the vessel and shake it vigorously on a mechanical shaker for 1 hour at a constant temperature (typically 25 °C) to allow for complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vessel at a moderate speed (e.g., 2000 rpm) for 15 minutes to ensure a clean separation of the aqueous and n-octanol layers.

-

Sampling: Carefully withdraw a precise aliquot from the n-octanol layer and another from the aqueous layer. Be cautious not to disturb the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared in the corresponding solvent to ensure accurate quantification.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Solubility Profile

Solubility is a critical factor influencing a drug's bioavailability and formulation.[8] Based on its lipophilic nature (LogP = 3.20) and predominantly non-polar structure, this compound is expected to have low solubility in water but good solubility in common organic solvents like ethanol, diethyl ether, and acetone.[9]

A qualitative solubility classification can provide rapid and valuable information about the presence of ionizable functional groups.[10][11]

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically tests the compound's solubility in a series of solvents to classify it based on its polarity and acid-base properties.

Step-by-Step Methodology:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely.

-

Follow the workflow diagram below, proceeding to the next solvent only if the compound is insoluble in the previous one.

Caption: Logical Workflow for Qualitative Solubility Classification.

Expected Outcome: Given its structure, the compound is expected to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in concentrated H₂SO₄, classifying it as a neutral compound (Class N). Solubility in concentrated sulfuric acid is typical for compounds containing oxygen or nitrogen atoms.[11]

Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is crucial as it determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[12][13]

For this compound, a predicted pKa value is -9.37 .[2] This value refers to the dissociation of the protonated form of the compound. A highly negative pKa indicates that the compound is an extremely weak base.

Mechanistic Insight: The lone pair of electrons on the pyrrole nitrogen is integral to the ring's 6-π electron aromatic system. Protonating this nitrogen would disrupt the aromaticity, which is energetically unfavorable. Consequently, the pyrrole nitrogen is not basic. The aldehyde oxygen is also very weakly basic. Therefore, the compound is not expected to ionize under physiological pH conditions (pH 1-8). Accurately predicting pKa values for such compounds computationally is challenging and often relies on advanced quantum mechanical methods combined with machine learning.[12][14]

Section 4: Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of a compound. While experimental spectra for this specific molecule are not widely published, a reliable profile can be predicted based on well-established principles and data from analogous structures.[15][16]

| Technique | Expected Signal Range / Pattern | Rationale |

| ¹H NMR | ~9.5-9.8 ppm (s, 1H) | Deshielded aldehyde proton. |

| ~7.0-7.5 ppm (m, 4H) | Aromatic protons on the 3-methylphenyl ring. | |

| ~6.2-7.2 ppm (m, 3H) | Protons on the pyrrole ring. | |

| ~2.4 ppm (s, 3H) | Methyl group protons. | |

| ¹³C NMR | ~178-180 ppm | Carbonyl carbon of the aldehyde. |

| ~110-145 ppm | Aromatic carbons of both rings. | |

| ~21 ppm | Methyl group carbon. | |

| IR Spectroscopy | ~1655-1680 cm⁻¹ (strong) | C=O stretching vibration of the aldehyde. |

| ~2900-3150 cm⁻¹ (medium) | Aromatic and aliphatic C-H stretching. |

Section 5: Chemical Reactivity and Stability

Electronic Effects and Carbonyl Reactivity

The reactivity of the aldehyde group is modulated by the electronic properties of the attached pyrrole ring. The pyrrole ring is an electron-rich heteroaromatic system that acts as an electron-donating group (EDG) through resonance. This donation of electron density to the carbonyl carbon reduces its partial positive charge (electrophilicity).

Consequence: this compound is generally less reactive towards nucleophiles compared to benzaldehyde or benzaldehydes substituted with electron-withdrawing groups.[17] However, it is more reactive than benzaldehydes bearing strong electron-donating groups.[17] This nuanced reactivity is critical when planning reactions such as Wittig olefination, Knoevenagel condensation, or Schiff base formation.[17]

Caption: Electronic Influence of the Pyrrole Ring on Carbonyl Reactivity.

Stability and Storage

Pyrrole-2-carbaldehyde and its derivatives can exhibit instability, particularly upon prolonged exposure to air and light, or during extended incubation in reaction mixtures.[18][19] Oxidative degradation and polymerization are potential pathways.

Recommendations for Handling and Storage:

-

Storage: For long-term stability, the compound should be stored under refrigeration (2-8°C) in a tightly sealed container.[20][21]

-

Inert Atmosphere: To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

-

Light Protection: Use amber vials or store in the dark to prevent photochemical degradation.

Section 6: Conclusion

This compound is a lipophilic, neutral compound with low expected aqueous solubility. Its key physicochemical properties, summarized in this guide, are dictated by the interplay between its m-tolyl, pyrrole, and carbaldehyde moieties. The electron-donating nature of the pyrrole ring reduces the reactivity of the aldehyde group, a crucial consideration for synthetic planning. By leveraging the data and protocols presented herein, researchers can better predict the behavior of this versatile building block, optimizing its use in drug discovery, materials science, and broader chemical research.

Section 7: References

-

Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 22, 2026, from

-

Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 22, 2026, from

-

Hit2Lead. (n.d.). BB-4031849 - this compound. Retrieved January 22, 2026, from

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 22, 2026, from

-

Smolecule. (n.d.). 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. Retrieved January 22, 2026, from

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 22, 2026, from

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved January 22, 2026, from

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 22, 2026, from

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 22, 2026, from

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 22, 2026, from

-

Enamine. (n.d.). LogD/LogP Background. Retrieved January 22, 2026, from

-

ResearchGate. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Retrieved January 22, 2026, from

-

MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved January 22, 2026, from

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from

-

Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved January 22, 2026, from

-

ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved January 22, 2026, from

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved January 22, 2026, from

-

ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved January 22, 2026, from

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved January 22, 2026, from

-

ChemicalBook. (n.d.). This compound | 86454-35-5. Retrieved January 22, 2026, from

-

Pipzine Chemicals. (n.d.). Pyrrole-2-carbaldehyde. Retrieved January 22, 2026, from

-

Sigma-Aldrich. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved January 22, 2026, from

-

Benchchem. (n.d.). Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions. Retrieved January 22, 2026, from

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1. Retrieved January 22, 2026, from

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 86454-35-5 [amp.chemicalbook.com]

- 3. You are being redirected... [hit2lead.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. enamine.net [enamine.net]

- 6. acdlabs.com [acdlabs.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. optibrium.com [optibrium.com]

- 13. mrupp.info [mrupp.info]

- 14. reddit.com [reddit.com]

- 15. smolecule.com [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]

- 19. Pyrrole-2-carbaldehyde: Properties, Applications, Safety Data & Reliable Suppliers in China [pipzine-chem.com]

- 20. ピロール-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 21. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde. As a member of the N-aryl pyrrole-2-carbaldehyde class of heterocyclic compounds, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its characterization, reactivity, and potential applications, serving as a vital resource for researchers engaged in drug discovery and the development of novel organic materials.

Introduction: The Significance of the Pyrrole-2-carbaldehyde Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The introduction of a carbaldehyde group at the 2-position of the pyrrole ring provides a reactive handle for a multitude of chemical transformations, making pyrrole-2-carbaldehydes valuable synthetic intermediates.[3]

The N-aryl substitution, as seen in this compound, further modulates the electronic properties and steric profile of the molecule, influencing its reactivity and biological interactions. This guide will delve into the specific structural attributes of this compound, offering a detailed examination of its synthesis, characterization, and potential as a scaffold in drug design and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar pyrrole ring connected at the nitrogen atom to a 3-methylphenyl (m-tolyl) group. A carbaldehyde group is substituted at the C2 position of the pyrrole ring.

Structural Formula and Key Identifiers

-

IUPAC Name: this compound

-

CAS Number: 86454-35-5[4]

-

Molecular Formula: C₁₂H₁₁NO[4]

-

Molecular Weight: 185.22 g/mol [4]

-

SMILES: Cc1cccc(c1)n1cccc1C=O

Predicted Physicochemical Properties

While experimental data for this specific molecule is limited, the following properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value | Source/Method |

| Physical State | Liquid or low-melting solid | [4] |

| LogP | 3.20 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis of this compound

The synthesis of N-aryl pyrrole-2-carbaldehydes can be achieved through several established synthetic routes. A common and effective method involves a multi-step sequence starting from readily available starting materials.

General Synthetic Approach: Oxidative Annulation

A modern and efficient method for the synthesis of pyrrole-2-carbaldehydes involves an oxidative annulation reaction. This approach utilizes aryl methyl ketones, arylamines, and acetoacetate esters in the presence of a copper catalyst and an oxidizing agent.[5]

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a generalized procedure based on the synthesis of similar pyrrole-2-carbaldehyde derivatives.[5]

Materials:

-

3'-Methylacetophenone

-

3-Methylaniline

-

Ethyl acetoacetate

-

Copper(II) chloride (CuCl₂)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Oxygen (O₂) balloon

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3'-methylacetophenone (1.0 mmol), 3-methylaniline (1.0 mmol), and ethyl acetoacetate (1.2 mmol) in DMSO (5 mL).

-

Add CuCl₂ (0.5 mmol) and I₂ (1.6 mmol) to the mixture.

-

Evacuate and backfill the flask with oxygen from a balloon.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of analogous compounds.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the pyrrole ring protons, and the protons of the 3-methylphenyl group.

-

Aldehydic Proton (CHO): A singlet in the region of δ 9.5-10.0 ppm.

-

Pyrrole Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm), typically appearing as doublets or triplets, corresponding to the protons at the C3, C4, and C5 positions.

-

3-Methylphenyl Protons: A set of multiplets in the aromatic region (δ 7.0-7.5 ppm) and a singlet for the methyl group around δ 2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 178-185 ppm.

-

Pyrrole Carbons: Signals in the range of δ 110-140 ppm.

-

3-Methylphenyl Carbons: Aromatic carbon signals between δ 120-140 ppm and a methyl carbon signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1660-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Signals around 3000-3100 cm⁻¹.

-

C-N Stretch: Bands in the region of 1300-1400 cm⁻¹.

-

C-H Bending (Methyl): Absorptions around 1375 and 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 185, corresponding to the molecular weight of C₁₂H₁₁NO.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the formyl group (CHO, 29 Da) and cleavage of the bond between the pyrrole and phenyl rings.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the pyrrole ring, the carbaldehyde group, and the N-aryl substituent.

Reactions of the Aldehyde Group

The aldehyde functionality is a site for various nucleophilic addition and condensation reactions.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Condensation Reactions: It readily reacts with amines to form Schiff bases (imines) and can participate in reactions like the Wittig and Knoevenagel condensations.[1]

Reactions of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The N-aryl group can influence the regioselectivity of these reactions.

-

Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation can occur on the pyrrole ring, with the position of substitution influenced by the directing effects of the N-aryl and aldehyde groups.

Potential Applications in Medicinal Chemistry

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents. The ability to modify both the aldehyde and the N-aryl group allows for the creation of diverse chemical libraries for biological screening.

As a Scaffold for Novel Drug Candidates

Derivatives of pyrrole-2-carbaldehyde have been explored for a range of therapeutic applications:

-

Antimicrobial Agents: The pyrrole nucleus is a key component of several antibacterial and antifungal compounds.[8]

-

Anticancer Agents: Certain pyrrole derivatives have shown cytotoxic activity against various cancer cell lines.[2]

-

Anti-inflammatory Agents: The pyrrole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Structure-Activity Relationship (SAR) Studies

The this compound molecule can be systematically modified to explore structure-activity relationships. For instance, the methyl group on the phenyl ring can be moved to the ortho or para position, or replaced with other substituents (e.g., halogens, methoxy groups) to probe the effect on biological activity. The aldehyde group can be converted into various other functional groups to generate a library of compounds for high-throughput screening.

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its versatile synthesis and the reactivity of its functional groups make it a valuable building block for the creation of more complex molecules with potential biological activity. While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from closely related structures. Further research into the specific properties and biological activities of this compound is warranted and could lead to the discovery of novel therapeutic agents and advanced materials.

References

- Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018).

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2567.

-

PMC - PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]

- ACS Publications. (2018).

- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering.

-

The Open Medicinal Chemistry Journal. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Retrieved from [Link]

- Koca, M., Tutar, A., & Ceylan, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

- Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science.

-

PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

Chemsrc. (n.d.). 1H-Pyrrole,1-(3-methylphenyl)-. Retrieved from [Link]

- Memorial University of Newfoundland Research Repository. (n.d.). The preparation and properties of some pyrrole aldehydes.

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

- ResearchGate. (n.d.). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

-

PubChem. (n.d.). 3-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

- Bazgir, A., Khanaposhtani, M. M., & Soorki, A. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 58(3), 284-288.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- ResearchGate. (n.d.). Scope of 3H‐pyrroles 1. Reaction conditions: 3H‐pyrrole 1 (0.2 mmol),....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. You are being redirected... [hit2lead.com]

- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 6. Buy 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde [smolecule.com]

- 7. rsc.org [rsc.org]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Synthesis of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of this compound, a valuable heterocyclic building block. The synthesis is presented as a two-step process, commencing with the construction of the N-arylpyrrole core via the Paal-Knorr reaction, followed by regioselective formylation at the C2 position using the Vilsmeier-Haack reaction. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and discusses alternative synthetic approaches. The content is structured to offer both theoretical insight and practical guidance for chemists in research and development.

Introduction and Strategic Overview

Pyrrole-2-carbaldehyde derivatives are cornerstone intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] The substitution pattern on both the pyrrole ring and the N-aryl moiety allows for fine-tuning of molecular properties, making them highly sought-after scaffolds in drug discovery.[3] This guide focuses on the , outlining a logical and field-proven synthetic pathway.

Our strategy is based on a retrosynthetic analysis that disconnects the target molecule into two key precursors: the N-substituted pyrrole intermediate, 1-(3-methylphenyl)-1H-pyrrole , and the formyl group. This approach allows for a modular synthesis where the core heterocycle is first constructed and then functionalized.

Retrosynthetic Analysis

The proposed synthetic plan is visualized below. The primary disconnection is at the C-C bond of the aldehyde, identifying a formylation reaction as the final step. The second disconnection is at the N-aryl bond, suggesting a condensation or cross-coupling reaction to form the pyrrole ring system.

Figure 1: Retrosynthetic pathway for the target molecule.

Synthesis of the 1-(3-methylphenyl)-1H-pyrrole Intermediate

The formation of the N-aryl bond is the critical first stage of the synthesis. Several robust methods exist for this transformation, with the Paal-Knorr synthesis being a classical and highly effective choice.

Primary Method: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a substituted pyrrole.[4][5] For this synthesis, m-toluidine serves as the amine, and the 1,4-dicarbonyl, succinaldehyde, is conveniently generated in situ from its stable precursor, 2,5-dimethoxytetrahydrofuran, under acidic conditions.

Causality of Experimental Choice: This method is chosen for its operational simplicity, high yields, and the commercial availability of starting materials. It avoids the need for expensive and air-sensitive transition metal catalysts that are required in alternative cross-coupling reactions. The reaction is typically driven to completion by the removal of water, often in a protic solvent like acetic acid, which also serves as the catalyst.[5]

Reaction Mechanism: The mechanism involves two key stages:

-

Hemiaminal Formation: The amine attacks one of the protonated carbonyl groups to form a hemiaminal intermediate.

-

Cyclization and Dehydration: The nitrogen's lone pair then attacks the second carbonyl group, leading to a cyclic intermediate which subsequently undergoes two dehydration steps to yield the aromatic pyrrole ring.

Figure 2: Mechanism of the Paal-Knorr pyrrole synthesis.

Alternative Methods: Transition Metal Cross-Coupling

While Paal-Knorr is preferred, it is valuable to recognize alternative strategies that offer different substrate scopes and reaction conditions.

| Method | Aryl Source | Pyrrole Source | Catalyst System | Key Advantages | Key Disadvantages |

| Ullmann Condensation | 3-Iodo- or 3-bromotoluene | Pyrrole | CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | Cost-effective copper catalyst.[6][7] | Often requires high temperatures; can have limited substrate scope.[7] |

| Buchwald-Hartwig Amination | 3-Iodo- or 3-bromotoluene | Pyrrole | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | High functional group tolerance, milder conditions.[8][9] | Expensive palladium catalyst and ligands; requires inert atmosphere.[9] |

Regioselective Formylation of the N-Arylpyrrole Core

With the 1-(3-methylphenyl)-1H-pyrrole intermediate in hand, the final step is the introduction of a formyl group. The Vilsmeier-Haack reaction is the preeminent method for this transformation on electron-rich heterocycles.[10]

Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[11]

Causality of Experimental Choice: The pyrrole ring is highly activated towards electrophilic aromatic substitution, far more so than benzene. The Vilsmeier-Haack reaction provides a mild source of an electrophile (the chloroiminium ion) that is perfectly suited for this purpose, avoiding the harsh conditions and strong Lewis acids of Friedel-Crafts acylation which can lead to polymerization of the pyrrole.[12] The reaction exhibits excellent regioselectivity for the C2 (α) position, as the positive charge in the sigma complex intermediate can be delocalized onto the ring nitrogen, providing a more stable intermediate compared to attack at the C3 (β) position.[13]

Reaction Mechanism:

-

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.

-

Electrophilic Attack: The π-system of the pyrrole ring attacks the electrophile, preferentially at the C2 position.

-

Aromatization & Hydrolysis: The resulting iminium salt is rearomatized, and subsequent aqueous workup hydrolyzes the iminium salt to the final aldehyde.

Figure 3: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, providing sufficient detail for replication by trained laboratory personnel.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 1-(3-methylphenyl)-1H-pyrrole

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 13.2 g | 0.10 |

| m-Toluidine | 107.15 | 10.7 g | 0.10 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (100 mL), 2,5-dimethoxytetrahydrofuran (13.2 g, 0.10 mol), and m-toluidine (10.7 g, 0.10 mol).

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 400 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(3-methylphenyl)-1H-pyrrole as a pale yellow oil.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the formylation of pyrrole.[14]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N,N-Dimethylformamide (DMF) | 73.09 | 8.8 g (9.3 mL) | 0.12 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 18.4 g (11.1 mL) | 0.12 |

| 1-(3-methylphenyl)-1H-pyrrole | 157.21 | 15.7 g | 0.10 |

| 1,2-Dichloroethane (DCE) | 98.96 | 100 mL | - |

| Sodium Acetate Trihydrate | 136.08 | 82 g | 0.60 |

Procedure:

-

In a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place DMF (9.3 mL, 0.12 mol).

-

Cool the flask in an ice bath. Slowly add POCl₃ (11.1 mL, 0.12 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.

-

Remove the ice bath and stir the mixture for 15 minutes at room temperature to allow for the formation of the Vilsmeier reagent.

-

Re-cool the flask in an ice bath and add 1,2-dichloroethane (50 mL).

-

Prepare a solution of 1-(3-methylphenyl)-1H-pyrrole (15.7 g, 0.10 mol) in 1,2-dichloroethane (50 mL). Add this solution dropwise to the stirred, cooled Vilsmeier reagent over 1 hour.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 15 minutes.

-

Cool the mixture to room temperature. Prepare a solution of sodium acetate trihydrate (82 g, 0.60 mol) in 200 mL of water. Add this aqueous solution cautiously to the reaction mixture.

-

Heat the biphasic mixture to reflux for an additional 15 minutes with vigorous stirring to hydrolyze the iminium intermediate.

-

Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).

-

Combine all organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Conclusion

The is reliably achieved through a two-step sequence involving a Paal-Knorr condensation followed by a Vilsmeier-Haack formylation. This pathway is advantageous due to its high yields, operational simplicity, and the use of readily available reagents. The mechanistic discussions and detailed protocols provided in this guide offer a solid framework for researchers to successfully prepare this and structurally related N-arylpyrrole aldehydes for applications in medicinal chemistry and beyond.

References

A numbered list of all sources cited in this guide.

-

Li, B., et al. (2021). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of axially chiral N-arylpyrroles via cooperative copper-squaramide catalysis. Available from: [Link]

-

Dumitrascu, F., et al. (2009). A Novel Approach for the Synthesis of N-Arylpyrroles. Synlett, 2009(20), 3336-3340. Available from: [Link]

-

ResearchGate. (n.d.). A Novel Approach for the Synthesis of N-Arylpyrroles. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

-

Al-dujaili, A. H., & Al-Zoubi, R. M. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Journal of Heterocyclic Chemistry, 55(1), 193-199. Available from: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. Available from: [Link]

-

MDPI. (2023). Pyrrolyl Pyrazoline Carbaldehydes: Origins and Physiological Activities. Available from: [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Davis, M., & Grigg, R. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2449-2452. Available from: [Link]

-

YouTube. (2023). Buchwald-Hartwig amination. Available from: [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Available from: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

-

CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Available from: [Link]

-

The Open Medicinal Chemistry Journal. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Available from: [Link]

- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

NIH National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

-

Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Pyrroles. Available from: [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available from: [Link]

-

One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. Available from: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]

-

MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth exploration of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of significant interest to the medicinal and synthetic chemistry communities. The pyrrole scaffold is a foundational element in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] This document details the molecule's structural properties, provides a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, discusses its chemical reactivity as a versatile intermediate, and explores its potential applications in modern drug discovery programs, particularly in the development of novel antitubercular agents. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical building block.

Introduction to Pyrrole-Based Heterocycles in Medicinal Chemistry

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules that interact with biological targets. Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3]

Within this class, pyrrole-2-carbaldehydes are particularly noteworthy. The aldehyde functional group serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity.[4] This makes compounds like this compound highly valuable as intermediates for creating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The specific molecule under discussion combines the pyrrole-2-carbaldehyde core with a 1-N-aryl substituent (the 3-methylphenyl or m-tolyl group), a modification known to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Elucidation

While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Key Identifiers and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 1-(m-tolyl)-1H-pyrrole-2-carbaldehyde | Common Nomenclature |

| Molecular Formula | C₁₂H₁₁NO | Calculated |

| Molecular Weight | 185.22 g/mol | Calculated |

| Canonical SMILES | CC1=CC=CC(=C1)N2C=CC=C2C=O | Structure-based |

| Predicted LogP | 2.5 - 3.0 | Computational Prediction |

| Predicted Boiling Point | >300 °C | Computational Prediction |

| Predicted Appearance | Pale yellow to brown liquid or low-melting solid | Analogy to similar compounds[5] |

Structural Characterization & Validation

Confirmation of the structure and purity of this compound relies on standard analytical techniques. The expected spectroscopic signatures are as follows:

-

¹H NMR: The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at δ 9.5-10.0 ppm. The protons on the pyrrole ring will appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm). The 3-methylphenyl group will exhibit a singlet for the methyl protons (CH₃) around δ 2.4 ppm and a complex multiplet pattern for its four aromatic protons.

-

¹³C NMR: The carbonyl carbon of the aldehyde will produce a signal in the downfield region (δ 180-190 ppm). Signals corresponding to the carbons of the pyrrole and methylphenyl rings will be observed in the δ 110-150 ppm range. The methyl carbon will appear upfield around δ 21 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1660-1680 cm⁻¹. C-H stretching from the aromatic and aldehyde groups will appear around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (m/z ≈ 185.08) should be clearly identifiable, confirming the compound's elemental composition.

Synthesis and Purification Workflow

The most reliable and widely used method for the formylation of electron-rich heterocycles like N-substituted pyrroles is the Vilsmeier-Haack reaction.[6] This reaction introduces a formyl (-CHO) group, typically at the C2 position, using a reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7][8]

High-Level Synthesis Workflow

The synthesis is a two-step process starting from commercially available reagents.

Caption: Overall synthetic pathway to the target compound.

Mechanism of the Vilsmeier-Haack Reaction

The trustworthiness of this protocol is rooted in its well-understood mechanism. The process involves three key stages:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement forms the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7]

-

Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-(3-methylphenyl)-1H-pyrrole attacks the Vilsmeier reagent. This step is favorable due to the stability of the resulting cationic intermediate (arenium ion).

-

Hydrolysis: The addition of water during the reaction work-up hydrolyzes the iminium salt intermediate to yield the final aldehyde product.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system. Successful formation of the product is confirmed by the analytical methods described in Section 2.

Reagents and Materials:

-

1-(3-methylphenyl)-1H-pyrrole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: To the cooled DCM, slowly add DMF (3.0 eq) via syringe. Following this, add POCl₃ (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. Causality Note: This controlled, low-temperature addition is critical to safely manage the exothermic reaction and ensure complete formation of the electrophilic Vilsmeier reagent before adding the substrate.

-

Substrate Addition: Dissolve 1-(3-methylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Caution: This is an exothermic process and will release CO₂ gas. Continue adding the bicarbonate solution until the mixture is neutral or slightly basic (pH ~8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield this compound as a pure compound.

Chemical Reactivity and Derivatization for Drug Discovery

The aldehyde group at the C2 position is a powerful gateway for chemical diversification, enabling the synthesis of a wide range of derivatives for biological evaluation.

Caption: Key synthetic transformations of the title compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This acid is a crucial precursor for forming amides, esters, and other derivatives.[9]

-

Reduction: Selective reduction of the aldehyde to the primary alcohol, [1-(3-methylphenyl)-1H-pyrrol-2-yl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[9]

-

Condensation Reactions: The aldehyde reacts with primary amines to form imines (Schiff bases). This reaction is fundamental in combinatorial chemistry for rapidly generating large libraries of molecules with diverse side chains (the 'R' group from the amine), which is essential for SAR exploration.[9]

Therapeutic Potential: A Precursor for MmpL3 Inhibitors

A highly promising application for derivatives of this scaffold is in the fight against tuberculosis (TB), particularly drug-resistant strains. Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the bacterial cell wall.[10]

Recent research has identified pyrrole-2-carboxamides as potent inhibitors of MmpL3.[10] The synthesis of these inhibitors directly relies on the carboxylic acid, which is produced by oxidizing our target aldehyde.

Caption: Mechanism of MmpL3 inhibition by pyrrole derivatives.

By starting with this compound, researchers can:

-

Oxidize it to the carboxylic acid.

-

Couple the acid with a diverse range of amines to create a library of pyrrole-2-carboxamides.

-

Screen these amides for potent anti-TB activity and favorable pharmacological profiles.

This strategic approach highlights the compound's value not as an end-product, but as a critical starting point for the rational design of new therapeutics targeting validated pathways like MmpL3.[10]

Safety and Handling

While specific toxicology data for this compound is not available, related pyrrole aldehydes and N-methylpyrrole-2-carbaldehyde are classified as irritants.[5][11]

-

GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry place away from light and oxidizing agents. For long-term stability, it is recommended to refrigerate in a tightly sealed, inert-atmosphere container.[11]

Conclusion

This compound is a strategically important heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward synthesis via the robust Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde functional group, makes it an ideal starting point for the development of novel molecular entities. Its direct relevance as a precursor to potent MmpL3 inhibitors for treating tuberculosis underscores its value to drug discovery professionals. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kaur, H., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Ohashi, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Retrieved from [Link]

-

Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Găman, A-M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wu, A., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

-

Bansal, R. & Kumar, R. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry. Retrieved from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Buy 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde [smolecule.com]

- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

spectral data of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde (NMR, IR, Mass Spec)